molecular formula C12H15N B3048449 2,3-Dihydrospiro[indene-1,3'-pyrrolidine] CAS No. 16976-98-0

2,3-Dihydrospiro[indene-1,3'-pyrrolidine]

Cat. No.: B3048449
CAS No.: 16976-98-0
M. Wt: 173.25 g/mol
InChI Key: ALQRKFSWQNBCSJ-UHFFFAOYSA-N
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Description

2,3-Dihydrospiro[indene-1,3’-pyrrolidine] is a chemical compound with the molecular formula C12H15N and a molecular weight of 173.26 g/mol . It is characterized by a spiro structure, where an indene and a pyrrolidine ring are connected through a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrospiro[indene-1,3’-pyrrolidine] typically involves the reaction of indene derivatives with pyrrolidine under specific conditions. One common method includes the cyclization of indene with pyrrolidine in the presence of a catalyst, such as a Lewis acid, to form the spiro compound . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

While detailed industrial production methods for 2,3-Dihydrospiro[indene-1,3’-pyrrolidine] are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for scalability, cost-efficiency, and safety. Industrial processes may involve continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrospiro[indene-1,3’-pyrrolidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated spiro compounds. Substitution reactions can introduce various functional groups onto the indene or pyrrolidine rings .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-Dihydrospiro[indene-1,3’-pyrrolidine] include other spirocyclic compounds, such as:

Uniqueness

What sets 2,3-Dihydrospiro[indene-1,3’-pyrrolidine] apart from these similar compounds is its specific structural configuration and the resulting chemical properties.

Properties

IUPAC Name

spiro[1,2-dihydroindene-3,3'-pyrrolidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-4-11-10(3-1)5-6-12(11)7-8-13-9-12/h1-4,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQRKFSWQNBCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513467
Record name 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16976-98-0
Record name 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydrospiro[indene-1,3'-pyrrolidine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrospiro[indene-1,3'-pyrrolidine]
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Reactant of Route 6
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